molecular formula C16H13F3O3 B6411307 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid CAS No. 1261936-45-1

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid

Cat. No.: B6411307
CAS No.: 1261936-45-1
M. Wt: 310.27 g/mol
InChI Key: IMEFUMXVNNGANA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxy-5-trifluoromethylbenzene.

    Friedel-Crafts Acylation: This intermediate undergoes Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group.

    Oxidation: The resulting product is then oxidized to form the benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Formation of 2-(2-methoxy-5-trifluoromethylphenyl)-5-methylbenzaldehyde or this compound.

    Reduction: Conversion to 2-(2-methoxy-5-methylphenyl)-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding, influencing binding affinity and specificity. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-trifluoromethylphenylboronic acid
  • 2-Methoxy-5-trifluoromethylbenzene
  • 2-Methoxy-5-trifluoromethylphenylmethanol

Comparison: Compared to these similar compounds, 2-(2-Methoxy-5-trifluoromethylphenyl)-5-methylbenzoic acid is unique due to the presence of both the benzoic acid and methyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-3-5-11(13(7-9)15(20)21)12-8-10(16(17,18)19)4-6-14(12)22-2/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFUMXVNNGANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692122
Record name 2'-Methoxy-4-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-45-1
Record name 2'-Methoxy-4-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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